3-(4-bromopyridin-2-yl)cyclobutan-1-one
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Overview
Description
3-(4-Bromopyridin-2-yl)cyclobutan-1-one is a chemical compound characterized by its bromopyridine and cyclobutanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromopyridin-2-yl)cyclobutan-1-one typically involves the bromination of pyridine derivatives followed by cycloaddition reactions. One common method is the reaction of 4-bromopyridine with a suitable cyclobutanone precursor under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and cycloaddition processes, often utilizing advanced chemical reactors and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromopyridin-2-yl)cyclobutan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of substituted pyridines or cyclobutanones.
Scientific Research Applications
3-(4-Bromopyridin-2-yl)cyclobutan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the manufacturing of various chemical products, including agrochemicals and materials science.
Mechanism of Action
The mechanism by which 3-(4-Bromopyridin-2-yl)cyclobutan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The bromopyridine group can act as a ligand, binding to receptors or enzymes, while the cyclobutanone group may participate in chemical reactions that modulate biological processes.
Comparison with Similar Compounds
3-(4-Bromopyridin-2-yl)cyclobutan-1-one is unique due to its specific structural features. Similar compounds include 1-(3-bromopyridin-4-yl)cyclobutanol and 1-(5-bromopyridin-2-yl)cyclobutan-1-amine. These compounds share the bromopyridine moiety but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
2648962-22-3 |
---|---|
Molecular Formula |
C9H8BrNO |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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